5-Chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione
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Overview
Description
5-Chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is known for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One common method involves the reaction of phthalic anhydride with 2-chlorobenzylamine under reflux conditions in the presence of a suitable solvent such as toluene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
5-Chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylisoindole-1,3-dione
- 2-Chloro-5-methylphenol
- N-Substituted isoindole derivatives
Uniqueness
5-Chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoindole derivatives, this compound may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C15H9Cl2NO2 |
---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
5-chloro-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-5-6-11-12(7-10)15(20)18(14(11)19)8-9-3-1-2-4-13(9)17/h1-7H,8H2 |
InChI Key |
ILGWECLNHSDHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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